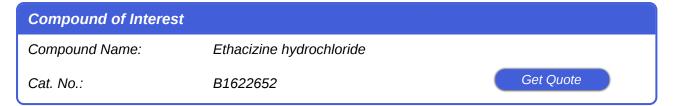


## Ethacizine hydrochloride molecular formula and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025



## An In-Depth Technical Guide to Ethacizine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## **Core Chemical and Physical Properties**

**Ethacizine hydrochloride** is a Class Ic antiarrhythmic agent, belonging to the phenothiazine group of compounds.[1] It is utilized in the management of severe and refractory ventricular and supraventricular arrhythmias.[2]



Property	Data	Reference(s)
Molecular Formula	C22H28CIN3O3S	[3]
Molecular Weight	449.99 g/mol	[3]
IUPAC Name	ethyl N-[10-[3- (diethylamino)propanoyl]pheno thiazin-2- yl]carbamate;hydrochloride	[3]
CAS Number	57530-40-2	[3]
Appearance	White or slightly yellowish crystalline powder	
Solubility	Soluble in water, sparingly soluble in ethanol	[1]

## **Pharmacokinetic Profile**

The pharmacokinetic properties of **Ethacizine hydrochloride** have been characterized in various studies.



Parameter	Value	Reference(s)
Bioavailability (Oral)	~40%	[1][2]
Protein Binding	~90%	[2]
Time to Maximum Plasma Concentration (Tmax)	110-120 minutes	[4]
Mean Maximum Plasma Concentration (Cmax)	354 ± 77 ng/mL	[4]
Minimum Therapeutic Plasma Concentration	29-101 ng/mL (mean 73 ± 27 ng/mL)	[4]
Elimination Half-Life	2.5 hours	[2]
Metabolism	Extensive hepatic metabolism via Cytochrome P450 enzymes (CYP3A4 and CYP2D6)	[1]

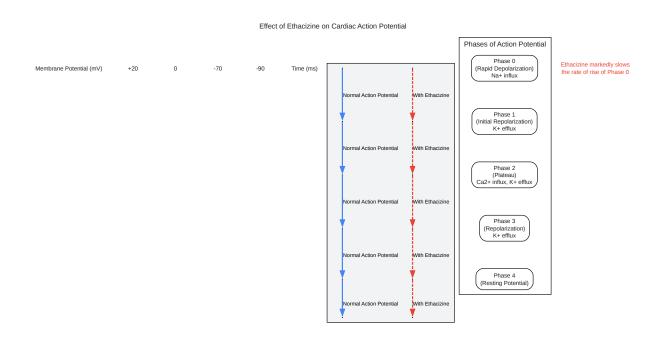
## **Mechanism of Action and Signaling Pathway**

**Ethacizine hydrochloride**'s primary mechanism of action is the potent blockade of fast sodium channels (Nav1.5) in the cardiac myocytes.[1] This action falls under the Vaughan Williams classification of Class Ic antiarrhythmic drugs.[1]

The blockade of sodium channels slows the rapid depolarization phase (Phase 0) of the cardiac action potential, leading to a decrease in the maximum rate of rise of the action potential (Vmax).[5][6] This results in slowed conduction velocity in the atria, ventricles, and His-Purkinje system.[1] Ethacizine has minimal effect on the duration of the action potential and the effective refractory period.[6]

Vaughan Williams Classification of Antiarrhythmic Drugs.





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Effect of Ethacizine on the Cardiac Action Potential.

# **Experimental Protocols Synthesis of Ethacizine Hydrochloride**



The synthesis of **Ethacizine hydrochloride** is a two-step process:[2]

#### Step 1: Amide Formation

- Reactants: Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride.
- Procedure: The two reactants are combined in an appropriate solvent and stirred, leading to an amide formation reaction.
- Product: Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate.

#### Step 2: Nucleophilic Substitution

- Reactants: The intermediate product from Step 1 and Diethylamine.
- Procedure: The intermediate is reacted with diethylamine. The diethylamine acts as a nucleophile, displacing the chlorine atom.
- Product: Ethacizine (free base).

#### Step 3: Salt Formation

- Reactant: Ethacizine (free base).
- Procedure: The free base is dissolved in a suitable solvent and treated with hydrochloric acid to form the hydrochloride salt, which enhances water solubility and stability.[1]
- Final Product: Ethacizine hydrochloride.

## **Quality Control and Quantitative Analysis**

High-Performance Liquid Chromatography (HPLC) is the primary method for the quality control and quantitative determination of **Ethacizine hydrochloride** in pharmaceutical preparations and biological fluids.[1]

Example HPLC Method Parameters:



Parameter	Specification
Column	Reversed-phase C18
Mobile Phase	A mixture of aqueous buffer and an organic solvent (e.g., acetonitrile)
Detection	UV Spectrophotometry at 267 nm
Flow Rate	Typically 1.0 mL/min
Injection Volume	10-20 μL
Temperature	Ambient or controlled (e.g., 25°C)

## In Vivo Electrophysiological Assessment of Antiarrhythmic Efficacy

Programmed Electrical Stimulation (PES) in an animal model (e.g., canine or rodent) is a common method to assess the antiarrhythmic efficacy of drugs like Ethacizine.[7]

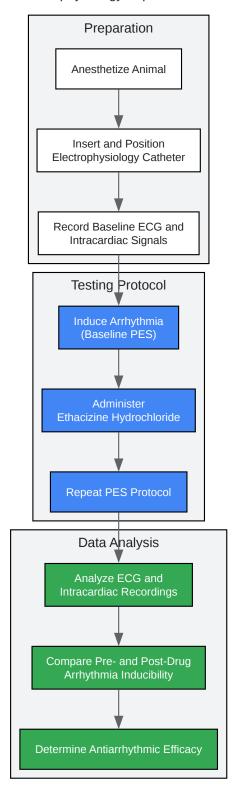
#### General Protocol Outline:

- Animal Preparation: The animal is anesthetized, and surface ECG leads are placed for monitoring. A catheter is inserted, typically via the jugular or femoral vein, and advanced to the right ventricle under fluoroscopic or electrocardiographic guidance.
- Baseline Electrophysiological Study: A baseline PES protocol is performed to induce ventricular tachycardia (VT). This typically involves delivering a series of paced beats (drive train) followed by one or more premature extrastimuli.
- Drug Administration: Ethacizine hydrochloride is administered intravenously at a specified dose (e.g., 0.6-0.7 mg/kg).[7]
- Post-Drug Electrophysiological Study: After a sufficient time for the drug to take effect, the PES protocol is repeated to determine if the drug prevents the induction of VT.
- Data Analysis: Intracardiac electrograms and surface ECGs are recorded and analyzed to measure parameters such as refractory periods, conduction times (e.g., PQ and QRS



#### intervals), and the inducibility of arrhythmias.[4]

In Vivo Electrophysiology Experimental Workflow



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In Vivo Electrophysiology Experimental Workflow.

### **Drug Interaction Studies**

The potential for drug-drug interactions with **Ethacizine hydrochloride** should be considered, particularly with agents that are also metabolized by or inhibit/induce CYP3A4 and CYP2D6 enzymes.[1] Co-administration with other antiarrhythmic drugs or drugs that affect cardiac conduction can lead to additive electrophysiological effects.[8]

In Vitro and In Vivo Study Considerations:

- In Vitro: Utilize human liver microsomes or recombinant CYP enzymes to assess the inhibitory or inductive potential of Ethacizine on major P450 isoforms.
- In Vivo: Conduct clinical studies in healthy volunteers or patient populations, coadministering Ethacizine with known inhibitors or inducers of CYP3A4 and CYP2D6 to evaluate changes in pharmacokinetic parameters.[9][10]

This technical guide provides a comprehensive overview of **Ethacizine hydrochloride** for research and drug development professionals. The information presented is based on available scientific literature and should be used as a foundation for further investigation.

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